molecular formula C10H7NO4 B13949294 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 857020-54-3

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B13949294
CAS No.: 857020-54-3
M. Wt: 205.17 g/mol
InChI Key: FSSXEZIDFMNDHM-UHFFFAOYSA-N
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Description

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex organic compound with the molecular formula C10H7NO4 It is characterized by a benzodioxine ring structure with cyano and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted benzene derivative, followed by nitration, reduction, and cyclization to form the benzodioxine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzodioxine ring structure may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

857020-54-3

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H7NO4/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

FSSXEZIDFMNDHM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C#N

Origin of Product

United States

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